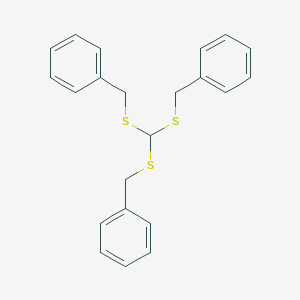
1-(2,4-Dihydroxyphenyl)-1-heptanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dihydroxyphenyl)-1-heptanone is an organic compound with the molecular formula C₁₃H₁₈O₃ It is characterized by the presence of a heptanone backbone substituted with a dihydroxyphenyl group
Vorbereitungsmethoden
The synthesis of 1-(2,4-Dihydroxyphenyl)-1-heptanone typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the condensation of 2,4-dihydroxybenzaldehyde with heptanone in the presence of a base catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
1-(2,4-Dihydroxyphenyl)-1-heptanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyl groups on the phenyl ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dihydroxyphenyl)-1-heptanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(2,4-Dihydroxyphenyl)-1-heptanone involves its interaction with specific molecular targets. The hydroxyl groups on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
1-(2,4-Dihydroxyphenyl)-1-heptanone can be compared with other similar compounds, such as:
1-(2,4-Dihydroxyphenyl)ethan-1-one: This compound has a shorter carbon chain but similar functional groups.
1-(2,4-Dihydroxyphenyl)hexan-1-one: This compound has one fewer carbon atom in the chain compared to this compound
Eigenschaften
CAS-Nummer |
27883-47-2 |
|---|---|
Molekularformel |
C13H18O3 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
1-(2,4-dihydroxyphenyl)heptan-1-one |
InChI |
InChI=1S/C13H18O3/c1-2-3-4-5-6-12(15)11-8-7-10(14)9-13(11)16/h7-9,14,16H,2-6H2,1H3 |
InChI-Schlüssel |
RXDIDNDIEUCKLE-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=O)C1=C(C=C(C=C1)O)O |
Kanonische SMILES |
CCCCCCC(=O)C1=C(C=C(C=C1)O)O |
| 27883-47-2 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















